Levan vs. Inulin: Superior Bifidogenic Effect in In Vitro Continuous Fermentation
In a three-stage continuous culture system simulating human colonic fermentation, levan-type fructan demonstrated superior bifidogenic effect compared to high-performance inulin (inulin HP, average DP = 40) [1]. Levan selectively stimulated the growth of Bifidobacterium and Eubacterium rectale-Clostridium coccoides group in all fermenter vessels, with significant (p < 0.05) increases in both acetate and butyrate concentrations [1]. This stands in contrast to inulin's established prebiotic profile, where inulin-FOS are typically consumed more rapidly than levan-type fructooligosaccharides (L-FOS), suggesting differential fermentation kinetics and sustained distal colonic availability [2].
| Evidence Dimension | Bifidogenic effect and SCFA production |
|---|---|
| Target Compound Data | Significant (p < 0.05) increase in acetate and butyrate; selective Bifidobacterium and Eubacterium rectale stimulation |
| Comparator Or Baseline | Inulin HP (average DP = 40) |
| Quantified Difference | Levan superior to inulin HP in terms of bifidogenic effect in vitro; slower fermentation kinetics for levan-derived FOS vs. inulin-derived FOS |
| Conditions | Three-stage continuous colonic fermentation model (in vitro) |
Why This Matters
Levan offers slower fermentation kinetics than inulin-derived FOS, potentially enabling sustained prebiotic activity throughout the entire colon rather than rapid proximal fermentation, which may reduce gas-related discomfort and extend beneficial metabolite production.
- [1] Marx SP, Winkler S, Hartmeier W. An evaluation of the prebiotic potential of microbial levans from Erwinia sp. 10119. Journal of Applied Microbiology. 2020. View Source
- [2] Liu Y, et al. Growth behavior of probiotic microorganisms on levan- and inulin-based fructans. Journal of Functional Foods. 2022;99:105303. View Source
